H-Ala-Phe-Pro-pNA
Overview
Description
H-Ala-Phe-Pro-pNA is a synthetic substrate that is commonly used in scientific research to study the activity of various enzymes. The substrate is composed of four amino acids, namely alanine (Ala), phenylalanine (Phe), proline (Pro), and p-nitroanilide (pNA). H-Ala-Phe-Pro-pNA is used as a tool to study the activity of enzymes that cleave peptide bonds, such as proteases and peptidases.
Scientific Research Applications
1. Enzyme Specificity and Activity Studies
- H-Ala-Phe-Pro-pNA and similar p-nitroanilides of amino acids and peptides are used to study the specificity of cathepsins H and B, which are enzymes in the human and bovine brain. These compounds help in understanding the activity and specificity of these enzymes (Azarian, Agatian, & Galoian, 1987).
2. Binding and Inhibition Studies in Enzymatic Reactions
- Research involving human cyclophilin hCyp‐18 has shown that it binds peptides derived from model substrates like Suc‐Ala‐Ala‐Pro‐Phe‐pNA. These studies provide insights into the interaction and inhibition mechanisms of enzymes, revealing the existence of independent subsites for binding and activity (Demange, Moutiez, Vaudry, & Dugave, 2001).
3. Understanding Protease Behavior
- Alkaline proteases from Bacillus spp. are studied for their ability to hydrolyze native proteins and synthetic chromogenic peptide substrates including variants of Ala-Phe-Pro-pNA. Such research is essential for understanding the behavior of proteases under different conditions, which has implications in various biotechnological applications (Kumar, Tiwari, & Jany, 1999).
4. Substrate Specificity in Proline Cis-Trans Isomerization
- The study of rates of proline cis-trans isomerization in oligopeptides, such as H-Ala-Pro-OH, contributes to a deeper understanding of the conformational dynamics in peptide and protein folding. This research is fundamental to biochemistry and molecular biology (Grathwohl & Wüthrich, 1981).
5. Development of Novel Therapeutics
- The design of new therapeutic agents, such as thrombin receptor ligands, often involves studying peptides and their analogs, including Ala-Phe-Pro-based compounds. This research is crucial for developing new drugs with enhanced potency and specificity (Feng et al., 1995).
6. Biostability of Peptide Nucleic Acids (PNA)
- The stability of peptide nucleic acids (PNA) in biological systems is explored using peptides like H-T5-LysNH2, providing crucial data for their potential use as therapeutic or diagnostic tools (Demidov et al., 1994).
7. Investigation of Enzyme Mechanisms
- By studying the kinetics and mechanism of serine proteases using substrates like Suc-Phe-pNA and Suc-Ala-Phe-pNA, researchers gain insights into enzyme catalysis and substrate specificity. This is fundamental for understanding enzymatic reactions at the molecular level (Case & Stein, 2003).
properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-15(24)21(29)26-19(14-16-6-3-2-4-7-16)23(31)27-13-5-8-20(27)22(30)25-17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIGBDVGAFWEAH-YSSFQJQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-Phe-Pro-pNA |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.